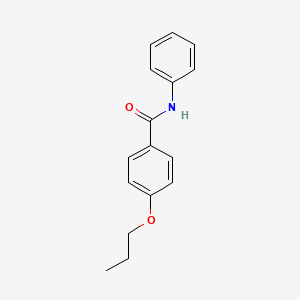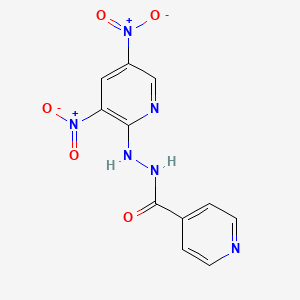![molecular formula C21H31FN2O B3844079 2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B3844079.png)
2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol
Vue d'ensemble
Description
2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as LY404039, belongs to the class of compounds known as mGluR2/3 agonists, which act on the metabotropic glutamate receptors in the brain. The use of LY404039 has been investigated in various research studies, and it has shown promising results in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol acts as an agonist for the metabotropic glutamate receptors, specifically the mGluR2/3 receptors. When 2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol binds to these receptors, it activates a signaling pathway that leads to the modulation of various neurotransmitters, including dopamine, serotonin, and glutamate. This modulation of neurotransmitters can have various effects on the brain, including the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
The use of 2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol has been shown to have various biochemical and physiological effects on the brain. This compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. 2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol has also been shown to regulate synaptic plasticity, which is the ability of synapses to change their strength in response to stimuli. Additionally, 2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol has been shown to have neuroprotective effects, which can help to prevent neuronal damage and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol in lab experiments has several advantages and limitations. One of the advantages of using 2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol is that it is a highly specific agonist for the mGluR2/3 receptors, which allows for precise modulation of these receptors. Additionally, 2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol has been extensively studied and optimized, which means that its synthesis and characterization are well-established. However, one of the limitations of using 2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol is that it can have off-target effects on other receptors, which can complicate data interpretation. Additionally, the use of 2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol in lab experiments can be expensive, which can limit its widespread use.
Orientations Futures
There are several future directions for the use of 2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol in scientific research. One potential direction is the investigation of 2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol in the treatment of neurological and psychiatric disorders, including anxiety, depression, and drug addiction. Additionally, the use of 2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol in the study of synaptic plasticity and learning and memory could provide valuable insights into the underlying mechanisms of these processes. Finally, the development of novel compounds based on 2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol could lead to the discovery of new therapeutic targets for neurological and psychiatric disorders.
Applications De Recherche Scientifique
2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to act as an agonist for the metabotropic glutamate receptors, which are involved in various neurological processes, including synaptic plasticity, learning, and memory. The use of 2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol has been investigated in various research studies, and it has shown promising results in the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
2-[1-cyclohexyl-4-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN2O/c22-19-10-8-18(9-11-19)5-4-13-23-14-15-24(21(17-23)12-16-25)20-6-2-1-3-7-20/h4-5,8-11,20-21,25H,1-3,6-7,12-17H2/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZOKVGGAJTEHX-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2CCN(CC2CCO)C/C=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({6-[(2,4-dichloro-5-nitrophenyl)amino]-7-nitro-2,1,3-benzoxadiazol-4-yl}amino)phenol](/img/structure/B3844023.png)
![2-({7-[(3-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)phenol](/img/structure/B3844031.png)
![4,4'-[(7-nitro-2,1,3-benzoxadiazole-4,6-diyl)diimino]diphenol](/img/structure/B3844038.png)
![2-({7-[(4-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-4-nitrophenol](/img/structure/B3844049.png)
![2-({7-[(2-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-5-nitrophenol](/img/structure/B3844062.png)
![2-hydroxy-5-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B3844066.png)
![2-hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B3844074.png)
![N-[3-(2,6-dimethylphenoxy)propyl]-N,5-dimethylnicotinamide](/img/structure/B3844083.png)

![2-[(1,2-dimethyl-3,3-diphenylpropyl)amino]ethanol](/img/structure/B3844093.png)


![7-bromo-N-[3-(4-morpholinyl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3844102.png)